molecular formula C10H13NO3 B12636947 Methyl 1-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 918827-32-4

Methyl 1-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B12636947
CAS No.: 918827-32-4
M. Wt: 195.21 g/mol
InChI Key: AMJSBMHREYCNNA-UHFFFAOYSA-N
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Description

Structural and Functional Comparisons

Compound Name Substituents Key Differences
Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate 4,5-dimethyl, 2-ester Lacks acetyl group; simpler H-bonding motifs.
Methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate 3,5-dimethyl, 4-acetyl, 2-ester Acetyl position alters electronic effects.

Crystallographic Trends

  • Acetyl-bearing derivatives (e.g., the target compound) exhibit stronger hydrogen-bonding interactions than non-acetylated analogs due to additional carbonyl acceptors.
  • Methyl groups at the 4- and 5-positions reduce ring flexibility, favoring planar conformations.

Electronic Effects

  • The acetyl group withdraws electron density via resonance, polarizing the pyrrole ring and enhancing electrophilic substitution reactivity at the 3-position.
  • Ester groups increase solubility in polar solvents compared to non-esterified pyrroles.

Properties

CAS No.

918827-32-4

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 1-acetyl-4,5-dimethylpyrrole-2-carboxylate

InChI

InChI=1S/C10H13NO3/c1-6-5-9(10(13)14-4)11(7(6)2)8(3)12/h5H,1-4H3

InChI Key

AMJSBMHREYCNNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1)C(=O)OC)C(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with acetic anhydride and a suitable amine in the presence of a catalyst such as iron (III) chloride . The reaction proceeds through a series of steps including cyclization and methylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (III) chloride.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties.

Scientific Research Applications

Methyl 1-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 1-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate exerts its effects is primarily through its interaction with biological molecules. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with other molecules .

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison of Pyrrole Carboxylate Derivatives

Compound Name Substituents (Positions 4,5) Molecular Formula Molecular Weight (g/mol) Physical State Yield (%) IR (Ester C=O, cm⁻¹) HR-MS (m/z)
This compound (Target) Methyl, Methyl C₁₁H₁₃NO₃ 211.09 (calc) Oil (inferred) N/A ~1707 (inferred) N/A
Methyl 1-acetyl-4,5-diethyl-1H-pyrrole-2-carboxylate (14) Ethyl, Ethyl C₁₂H₁₇NO₃ 223.12 (calc) Colorless oil 54 Not reported 398.1726 [M+Na]⁺
Methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate (15) Propyl, Propyl C₁₄H₂₁NO₃ 251.15 (calc) Colorless oil 64 Not reported Not reported
Methyl 1-acetyl-4,5-di-p-tolyl-1H-pyrrole-2-carboxylate (4) p-Tolyl, p-Tolyl C₂₄H₂₅NO₃ 375.18 Colorless oil 72 Not reported Not reported
Methyl 1-acetyl-4,5-diphenyl-1H-pyrrole-2-carboxylate (211aa) Phenyl, Phenyl C₂₀H₁₇NO₃ 319.12 Yellow oil 70 1749 408.0538 [M]⁺
Methyl 1-acetyl-4,5-di(naphthalen-1-yl)-1H-pyrrole-2-carboxylate (211an) Naphthyl, Naphthyl C₂₉H₂₁NO₃ 419.15 White solid 57 1744 419.1519 [M]⁺
Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate Chloro, Chloro C₆H₅Cl₂NO₂ 194.01 Not reported N/A Not reported Not reported

Key Observations:

Substituent Effects on Physical State :

  • Alkyl groups (methyl, ethyl, propyl) yield oils due to lower molecular symmetry and weaker intermolecular forces .
  • Aryl groups (phenyl, naphthyl) increase molecular weight and planarity, leading to solids (e.g., 211an is a white solid) .

Synthetic Yields :

  • Bulky substituents (e.g., naphthyl) reduce yields (57%) compared to smaller groups (e.g., di-p-tolyl: 72%), likely due to steric hindrance during cyclization .

Spectroscopic Trends :

  • IR Spectroscopy : Ester carbonyl stretches appear near 1700–1750 cm⁻¹ (e.g., 1749 cm⁻¹ in 211aa) .
  • Mass Spectrometry : Molecular ion peaks ([M]⁺ or [M+Na]⁺) align with calculated masses, confirming structural integrity .

Electron-donating methyl groups (target compound) may enhance stability toward oxidation.

Research Implications

The structural versatility of pyrrole carboxylates enables tailored applications:

  • Alkyl-substituted derivatives (e.g., target compound) may exhibit improved solubility in non-polar solvents for catalytic applications.
  • Aryl-substituted analogs (e.g., 211an) are promising candidates for optoelectronic materials due to extended conjugation .
  • Chloro-substituted derivatives (e.g., ) could serve as intermediates for cross-coupling reactions.

Biological Activity

Methyl 1-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate (MADPC) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of MADPC, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

MADPC is characterized by a pyrrole ring substituted with an acetyl group and two methyl groups at positions 4 and 5, along with a carboxylate functional group. The molecular formula is C10H11NO3C_{10}H_{11}NO_3, and its structure can be depicted as follows:

Methyl 1 acetyl 4 5 dimethyl 1H pyrrole 2 carboxylate\text{Methyl 1 acetyl 4 5 dimethyl 1H pyrrole 2 carboxylate}

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of MADPC and related compounds. The biological activity has been primarily evaluated against various bacterial strains.

Table 1: Antimicrobial Activity of MADPC and Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
This compoundStaphylococcus aureus32 μg/mL15
Escherichia coli64 μg/mL12
Related Compound AStaphylococcus aureus16 μg/mL20
Related Compound BEscherichia coli32 μg/mL18

The data indicates that MADPC exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it shows a higher efficacy against Staphylococcus aureus compared to Escherichia coli.

The mechanism by which MADPC exerts its antibacterial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways. Research suggests that compounds with similar structures often inhibit bacterial growth by targeting essential enzymes or disrupting cellular processes such as protein synthesis.

Anticancer Activity

In addition to its antimicrobial properties, MADPC has also been evaluated for its potential anticancer activity. A study conducted on various cancer cell lines demonstrated that MADPC could induce apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Anticancer Activity of MADPC

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)25Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)30Cell cycle arrest at G2/M phase
A549 (Lung Cancer)28Inhibition of proliferation

The IC50 values indicate that MADPC possesses significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Studies

  • Study on Antibacterial Efficacy : A recent study published in the Asian Journal of Pharmaceutical and Clinical Research assessed the antibacterial activity of methyl pyrrole derivatives, including MADPC. The results showed that MADPC had a notable effect on inhibiting the growth of resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Evaluation in Cancer Models : Another investigation focused on the anticancer effects of MADPC in vivo using mouse models. The study found that treatment with MADPC significantly reduced tumor size compared to control groups, highlighting its potential for further development as an anticancer therapy .

Q & A

Basic: What are the key synthetic routes for preparing Methyl 1-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The compound is synthesized via cyclization reactions using precursors like methyl 2-acetamidoacrylate and substituted acetylenes. A general procedure involves heating the reactants in a solvent (e.g., toluene) under inert atmosphere for 22 hours, followed by silica gel chromatography (n-hexane/EtOAc eluent) for purification . Yield optimization requires careful control of stoichiometry (e.g., 1:2 molar ratio of acrylate to acetylene), temperature (80–100°C), and catalyst selection (e.g., ruthenium-based catalysts for C–H activation). Monitoring via TLC and adjusting reaction time based on intermediate stability can further improve efficiency .

Advanced: How can structural contradictions in crystallographic data for pyrrole carboxylates be resolved, particularly regarding hydrogen bonding and packing motifs?

Methodological Answer:
Contradictions arise from variations in substituents and crystallization solvents. For example, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate forms dimers via N–H···O hydrogen bonds between the pyrrole NH and ester carbonyl groups, with stacking distances of ~5 Å . To resolve discrepancies, employ single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement , and compare Hirshfeld surfaces to quantify intermolecular interactions. For Methyl 1-acetyl-4,5-dimethyl derivatives, consider steric effects from acetyl and methyl groups, which may disrupt planar packing observed in simpler analogs .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are key peaks interpreted?

Methodological Answer:

  • IR Spectroscopy : Look for ν(C=O) stretches at ~1740–1700 cm⁻¹ (ester and acetyl groups) and ν(N–H) at ~3300 cm⁻¹ (pyrrole NH, if unsubstituted) .
  • NMR : In 1H^1H NMR, pyrrole protons appear as singlets at δ 6.2–6.4 ppm, while methyl groups resonate at δ 2.1–2.5 ppm. 13C^{13}C NMR shows ester carbonyls at ~165–170 ppm .
  • HR-MS : Confirm molecular ion peaks (e.g., m/z 419.1521 for C29_{29}H21_{21}NO3_3) with deviations <2 ppm for structural validation .

Advanced: How can computational DFT studies predict the electronic properties and reactivity of this pyrrole derivative in catalytic systems?

Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acetyl group lowers LUMO energy, enhancing electrophilicity at the pyrrole C-3 position . Use B3LYP/6-311+G(d,p) to model charge distribution and Fukui functions, identifying soft nucleophilic regions. Compare with experimental data (e.g., IR/Raman shifts) to validate electronic effects of substituents .

Basic: What purification strategies are recommended for isolating this compound from by-products?

Methodological Answer:
Column chromatography (silica gel, n-hexane/EtOAc 10:1) effectively separates the target compound from dimeric or oligomeric by-products . For polar impurities, consider recrystallization from ethanol or acetone. Monitor purity via melting point (e.g., 176–181°C for analogs ) and HPLC (C18 column, acetonitrile/water mobile phase).

Advanced: How does the steric and electronic environment of the pyrrole ring influence its reactivity in cross-coupling or functionalization reactions?

Methodological Answer:
The 4,5-dimethyl groups induce steric hindrance, limiting electrophilic substitution at C-3/C-5 positions. Conversely, the acetyl group at N-1 enhances electron withdrawal, activating the ring for nucleophilic attacks. Experimental validation via Suzuki-Miyaura coupling or C–H activation (e.g., ruthenium-catalyzed annulation ) can probe site selectivity. Compare with computational Mulliken charges to correlate reactivity trends .

Basic: What are the common challenges in reproducing synthetic protocols for this compound, and how can they be addressed?

Methodological Answer:
Key challenges include:

  • Low Yields : Optimize acetylene precursor purity and reaction atmosphere (N2_2/Ar).
  • By-product Formation : Use excess acetylene (2 equiv.) to suppress dimerization .
  • Chromatography Losses : Replace silica gel with neutral alumina for polar ester retention.

Advanced: How can crystallographic data inform the design of analogs with enhanced biological activity (e.g., antitumor properties)?

Methodological Answer:
SC-XRD reveals critical structural motifs, such as hydrogen-bonding networks and planarity, which influence interactions with biological targets. For instance, planar pyrrole derivatives show improved intercalation with DNA . Modify substituents (e.g., replace methyl with halogen groups) to enhance lipophilicity and binding affinity, guided by molecular docking against cancer-related proteins .

Basic: What are the stability considerations for storing this compound, and how can degradation be monitored?

Methodological Answer:
Store under inert gas at –20°C to prevent hydrolysis of the ester group. Monitor degradation via:

  • TLC : New spots indicating hydrolysis products (carboxylic acid).
  • NMR : Disappearance of ester methyl singlet (δ 3.8–4.0 ppm) .

Advanced: How can mechanistic studies differentiate between radical vs. ionic pathways in the compound’s reactivity under oxidative conditions?

Methodological Answer:
Use radical traps (e.g., TEMPO) to quench reactions and analyze intermediates via ESR spectroscopy. Compare kinetic isotope effects (KIE) for C–H activation: KIE >2 suggests radical pathways, while KIE ~1 indicates ionic mechanisms . Computational modeling of transition states (e.g., using Gaussian) further distinguishes pathway energetics .

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